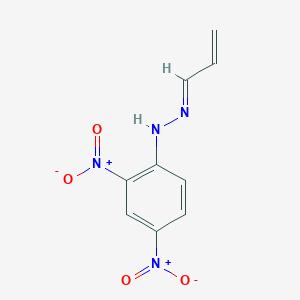

2-Propenal 2,4-Dinitrophenylhydrazone

Description

Properties

IUPAC Name |

2,4-dinitro-N-(prop-2-enylideneamino)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZHGIYUVFTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008453 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-(prop-2-en-1-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-54-0 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-(prop-2-en-1-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrolein 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Principles of Acrolein 2,4 Dinitrophenylhydrazone in Analytical Chemistry Research

Historical Development and Evolution of Derivatization Agents for Acrolein Analysis

The use of DNPH as a derivatizing agent for carbonyls dates back to the late 19th century, with its utility as an analytical reagent for identifying aldehydes and ketones being extensively explored since Purgotti's initial investigations in 1894. ijsrst.com Before the widespread availability of modern instrumental methods, the formation of solid derivatives with characteristic melting points was a cornerstone of organic analysis. stackexchange.com

However, the analysis of acrolein using DNPH has historically been problematic. Impinger methods using DNPH derivatization often resulted in low recovery rates for acrolein. ca.govaaclab.com This is attributed to the instability of the acrolein hydrazone in the acidic conditions required for the derivatization reaction, which can lead to decomposition. ca.govaaclab.com The chemistry is further complicated by the tautomerization of the acrolein hydrazone in the acidified DNPH solution. ca.govaaclab.com

To address these challenges, various modifications to the standard DNPH methods have been developed. One significant improvement involves the addition of an organic solvent, such as toluene (B28343), to the sampling solution. ca.govaaclab.comaaclab.com The acrolein reacts with DNPH in the acidic aqueous phase, and the resulting hydrazone is continuously extracted into the toluene layer, protecting it from degradation by the acid. ca.govaaclab.com This approach has been shown to significantly improve the recovery of acrolein. ca.govaaclab.com Another modification involves substituting the strong acid, typically hydrochloric acid, with a weaker acid like phosphoric acid to minimize decomposition. aaclab.com

Beyond DNPH, other derivatization agents have been investigated for acrolein analysis. These include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms derivatives suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov Other reagents explored for carbonyl derivatization in general include 3-aminophenol, N-methylbenzothiazolon-(2)hydrazone, and 2-(hydroxymethyl)piperidine (2-HMP). researchgate.netosha.govresearchgate.net Despite the development of these alternative methods, DNPH remains a prevalent reagent for carbonyl analysis, with ongoing research focused on optimizing reaction conditions to ensure accurate quantification, especially for challenging analytes like acrolein. coresta.org

Role as a Standard Reagent in Analytical Methodologies

Acrolein 2,4-dinitrophenylhydrazone serves as a crucial standard reagent in a variety of analytical methods for the determination of acrolein in diverse matrices, including ambient air, industrial emissions, and food products. ca.govhpc-standards.comthermofisher.com As a high-purity reference material, it is essential for the calibration of analytical instruments and the validation of analytical methods, ensuring the accuracy and reliability of results. hpc-standards.combiosynth.com

It is used to create calibration curves for quantifying acrolein levels in samples analyzed by HPLC-UV, HPLC-MS, and other chromatographic techniques. ca.govbiosynth.comnih.gov Certified reference materials (CRMs) of acrolein 2,4-dinitrophenylhydrazone are available as neat solids or as solutions in solvents like acetonitrile (B52724) at specified concentrations. accustandard.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These CRMs are produced and certified under stringent quality control standards, such as ISO 17034 and ISO/IEC 17025, to guarantee their purity and concentration. sigmaaldrich.com

The use of acrolein 2,4-dinitrophenylhydrazone as a standard is integral to established analytical protocols, including those developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the California Air Resources Board (CARB) for monitoring carbonyl compounds in the atmosphere. ca.govaaclab.com For instance, methods such as EPA TO-11A, while having limitations for acrolein, are based on DNPH derivatization. ca.govepa.gov The development of improved methods often involves validating the technique against known concentrations of acrolein, which are prepared using the acrolein 2,4-dinitrophenylhydrazone standard. aaclab.com Furthermore, isotopically labeled versions of acrolein 2,4-dinitrophenylhydrazone, such as deuterium-labeled or carbon-13 labeled variants, are employed as internal standards in mass spectrometry-based methods to improve the precision and accuracy of quantification by correcting for matrix effects and variations in instrument response. medchemexpress.comnih.govlgcstandards.com

Below is a table summarizing the properties of Acrolein 2,4-dinitrophenylhydrazone:

| Property | Value |

| CAS Number | 888-54-0 biosynth.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₉H₈N₄O₄ biosynth.comsigmaaldrich.comscbt.com |

| Molecular Weight | 236.18 g/mol biosynth.comsigmaaldrich.comscbt.com |

| Appearance | Red to orange solid/powder wikipedia.org |

| Storage Temperature | 2°C - 8°C, protected from light and under inert gas biosynth.comsigmaaldrich.com |

The following table lists analytical methods and their key findings related to the use of Acrolein 2,4-dinitrophenylhydrazone:

| Analytical Method | Key Findings |

| HPLC-UV | Standard method for analyzing DNPH derivatives. ca.govaaclab.com The DNPH moiety provides a strong UV chromophore for sensitive detection. |

| LC-MS | Offers high selectivity and sensitivity. nih.govthermofisher.com Atmospheric pressure photoionization (APPI)-MS can provide lower detection limits compared to atmospheric pressure chemical ionization (APCI)-MS. nih.gov |

| GC-MS | Used for analyzing alternative derivatives like those from PFBHA. nih.govnih.gov |

| Modified DNPH Impinger Methods | Addition of an organic solvent like toluene during sampling significantly improves acrolein recovery by protecting the hydrazone from acid degradation. ca.govaaclab.comaaclab.com Using a weaker acid like phosphoric acid instead of hydrochloric acid also reduces derivative decomposition. aaclab.com |

Synthetic Routes and Chemical Derivatization Mechanisms of Acrolein 2,4 Dinitrophenylhydrazone

Mechanism of Hydrazone Formation from Acrolein and 2,4-Dinitrophenylhydrazine (B122626)

The formation of acrolein 2,4-dinitrophenylhydrazone from acrolein and 2,4-dinitrophenylhydrazine (DNPH) is a condensation reaction that proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.comijsrst.com This reaction is a standard method for identifying aldehyde and ketone carbonyl groups. stackexchange.com

It is important to note that the resulting hydrazone can exist as E and Z stereoisomers due to the C=N double bond. nih.gov While the E-isomer is generally the preferred product, isomerization to the Z-isomer can occur, particularly in the presence of acid. stackexchange.com

Influence of Reaction Conditions on Derivatization Efficiency

The efficiency of the derivatization of acrolein with DNPH is significantly influenced by several reaction conditions, including the presence of an acid catalyst and the solvent system used.

Acid Catalysis in Hydrazone Formation

The formation of hydrazones is typically catalyzed by acid. numberanalytics.com The acid protonates the carbonyl oxygen of acrolein, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic DNPH.

The rate-determining step in hydrazone formation is often the acid-catalyzed dehydration of the intermediate. tdl.org However, the concentration of the acid is crucial. While a certain amount of acid is required to catalyze the reaction, high concentrations can protonate the hydrazine, rendering it non-nucleophilic and thereby inhibiting the initial addition step. The optimal pH for hydrazone formation is generally in the range of 4 to 6. numberanalytics.com

Solvent Systems for Optimal Derivatization

The choice of solvent plays a critical role in the derivatization of acrolein with DNPH. The solvent must be able to dissolve both the polar DNPH reagent and the often less polar acrolein. Commonly used solvents include ethanol (B145695), methanol (B129727), and acetonitrile (B52724). ijsrst.comnih.gov

The polarity of the solvent can influence the reaction rate and the stability of the resulting hydrazone. For instance, studies on the dimerization of acrolein, a competing reaction, have shown that the reaction is almost unaffected by the polarity of the media, suggesting a non-polar mechanism for that particular side reaction. nih.gov However, for the desired hydrazone formation, the solvent system is chosen to maximize the solubility of the reactants and facilitate the precipitation of the hydrazone product, thereby shifting the equilibrium towards the product side. The choice of solvent can also affect the equilibrium between the syn and anti isomers of the resulting hydrazone. tdl.org

Control of Side Reactions and Adduct Formation during Derivatization

Due to the high reactivity of acrolein, several side reactions can occur during its derivatization with DNPH, leading to the formation of unwanted byproducts. semanticscholar.org These include dimerization, trimerization, and polymerization of acrolein.

Dimerization and Trimerization Products

Acrolein can readily undergo a Diels-Alder reaction with itself to form a dimer, 2-formyl-3,4-dihydro-2H-pyran. semanticscholar.orgwustl.edu This reaction is a significant side reaction that can reduce the yield of the desired acrolein 2,4-dinitrophenylhydrazone. The dimerization of acrolein is a well-studied process and is known to be a hetero-Diels-Alder reaction. nih.govrsc.org The formation of the dimer is influenced by factors such as heat and the presence of acids. semanticscholar.org While less common, the formation of trimers is also possible under certain conditions.

Polymerization Inhibition Strategies

In addition to dimerization, acrolein is prone to polymerization, especially in the presence of acids, oxidizing agents, or upon exposure to light and heat. semanticscholar.org This polymerization can lead to a significant loss of the analyte and interfere with the derivatization process.

To minimize these side reactions, certain strategies can be employed. The derivatization reaction is often carried out at controlled temperatures, and exposure to light is minimized. ijsrst.com The concentration of the acid catalyst is carefully optimized to facilitate the hydrazone formation without excessively promoting polymerization. numberanalytics.com Furthermore, the use of specific solvents and reaction conditions can help to favor the desired derivatization over competing side reactions. tdl.org In some analytical applications, trapping agents or specific reaction conditions are used to minimize the formation of acrolein adducts with other molecules present in the sample matrix. nih.gov

Purification and Characterization of Synthesized Acrolein 2,4-Dinitrophenylhydrazone Standards

The purification and subsequent characterization of acrolein 2,4-dinitrophenylhydrazone are critical steps to ensure the accuracy and reliability of analytical standards. These standards are essential for the quantitative analysis of acrolein in various matrices, including environmental and biological samples. The inherent reactivity of acrolein and the potential for side reactions during its derivatization with 2,4-dinitrophenylhydrazine (DNPH) necessitate rigorous purification and characterization protocols. epa.govca.gov

Purification of the synthesized acrolein 2,4-dinitrophenylhydrazone is often challenging due to the presence of unreacted DNPH and the formation of various side products. jst.go.jp The derivatization reaction itself can be complex, with the potential for tautomerization of the hydrazone in the acidic conditions typically employed. ca.govaaclab.com This can lead to the formation of isomers and other adducts, which may co-elute with the target analyte during chromatographic analysis, potentially leading to an overestimation of acrolein concentrations. rsc.org

Several techniques are employed for the purification of acrolein 2,4-dinitrophenylhydrazone. Recrystallization from solvents like ethanol is a common method. Solid-phase extraction (SPE) has also been developed as an effective method to remove unreacted DNPH from the derivatized sample. jst.go.jp In some applications, specialized cartridges containing reagents to inhibit side reactions, such as polymerization, have been utilized during the sampling and derivatization process to improve the purity of the final product. nih.govnih.govresearchgate.net

Once purified, the acrolein 2,4-dinitrophenylhydrazone standard must be thoroughly characterized to confirm its identity and purity. This typically involves a combination of spectroscopic and chromatographic techniques.

Characterization Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing the purity of the standard and for its quantitative analysis. ca.govnih.govresearchgate.net The retention time and the UV-Vis spectrum of the purified compound are compared to those of a certified reference material, if available.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides definitive identification of the acrolein 2,4-dinitrophenylhydrazone by determining its molecular weight and fragmentation pattern.

Spectroscopy:

UV-Vis Spectroscopy: The UV-Vis spectrum of acrolein 2,4-dinitrophenylhydrazone exhibits a characteristic absorption maximum that is used for its detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized derivative, confirming the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Melting Point Determination: The melting point of the purified solid derivative is a key physical property that can be used to assess its purity.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of the compound, which can be compared to the theoretical values to confirm its empirical formula.

Analytical standards of acrolein 2,4-dinitrophenylhydrazone are commercially available from various suppliers. lgcstandards.comsigmaaldrich.comclearsynth.combiosynth.comscbt.com These standards are typically sold as neat materials or as solutions in a specified solvent, such as acetonitrile. nacchemical.com They are accompanied by a certificate of analysis that provides information on their purity and characterization data. sigmaaldrich.comscbt.com

It is important to note that the stability of acrolein 2,4-dinitrophenylhydrazone can be a concern. Studies have shown that the hydrazone can degrade over time, especially in solution and when exposed to light. rsc.org Therefore, proper storage conditions, such as refrigeration and protection from light, are crucial to maintain the integrity of the standard. biosynth.com

Table 1: Physicochemical Properties of Acrolein 2,4-Dinitrophenylhydrazone

| Property | Value | Source |

| CAS Number | 888-54-0 | sigmaaldrich.comclearsynth.combiosynth.comscbt.com |

| Molecular Formula | C₉H₈N₄O₄ | sigmaaldrich.combiosynth.comscbt.com |

| Molecular Weight | 236.18 g/mol | sigmaaldrich.combiosynth.comscbt.com |

Table 2: Spectroscopic Data for Acrolein 2,4-Dinitrophenylhydrazone

| Spectroscopic Technique | Key Observations | Source |

| UV-Vis | Absorption maximum around 370 nm in certain solvents. | |

| ¹H NMR | Signals corresponding to the vinyl protons of the acrolein moiety and the aromatic protons of the dinitrophenyl group. | |

| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, and aromatic carbons. | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Advanced Chromatographic Separation and Detection Methodologies for Acrolein 2,4 Dinitrophenylhydrazone

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is the most common technique for the analysis of acrolein 2,4-dinitrophenylhydrazone, largely due to the non-volatile nature of the DNPH derivatives. The following sections detail the critical aspects of HPLC method development for this compound.

Reversed-Phase HPLC Column Chemistry and Selection

The choice of a reversed-phase HPLC column is paramount for the successful separation of acrolein 2,4-dinitrophenylhydrazone from other carbonyl derivatives. C18 columns are widely used due to their hydrophobic stationary phase, which provides effective retention for the relatively nonpolar DNPH derivatives. youngin.com The high surface coverage of the C18 phase is particularly beneficial for achieving good selectivity. youngin.com

In addition to traditional C18 columns, other stationary phase chemistries have been explored to enhance separation. For instance, alkyl amide reversed-phase columns have demonstrated successful separation of the E- and Z-isomers of acrolein-2,4-dinitrophenylhydrazone, a feat that can be challenging with standard C18 columns. chromatographyonline.com The selection of the column should also consider the complexity of the sample matrix. For complex mixtures containing numerous carbonyl hydrazones, a column with high resolving power is necessary to prevent co-elution.

Table 1: Comparison of Reversed-Phase HPLC Columns for Acrolein 2,4-Dinitrophenylhydrazone Analysis

| Column Type | Stationary Phase Chemistry | Key Advantages |

| Standard C18 | Octadecylsilane | Good hydrophobicity, widely available. |

| High Surface Coverage C18 | Densely bonded octadecylsilane | Enhanced selectivity for closely related hydrazones. youngin.com |

| Alkyl Amide | Alkyl chain with embedded amide group | Improved separation of geometric isomers (E/Z). chromatographyonline.com |

| Phenyl-Hexyl | Phenyl and hexyl functional groups | Alternative selectivity based on aromatic interactions. |

Mobile Phase Optimization for Resolution and Sensitivity

The composition of the mobile phase plays a critical role in achieving the desired resolution and sensitivity in the HPLC analysis of acrolein 2,4-dinitrophenylhydrazone. A gradient elution is typically required to separate a wide range of carbonyl hydrazones with varying polarities in a reasonable timeframe. youngin.com

Commonly, the mobile phase consists of a mixture of acetonitrile (B52724) and water. youngin.comkoreascience.kr The addition of a small percentage of tetrahydrofuran (B95107) (THF) to the mobile phase has been shown to be effective in resolving co-eluting peaks, particularly the critical pair of acrolein-DNPH and acetone-DNPH. koreascience.kr The optimization of the mobile phase composition is a delicate balance; a higher aqueous content can lead to a loss of resolution for some peaks, while a higher organic content may compromise the separation of others. youngin.com

The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is a common practice. youngin.comchromatographyonline.com This serves to protonate the hydrazone derivatives, which can improve peak shape and aid in the separation of isomers. chromatographyonline.com For instance, adding phosphoric acid to create a 0.02–1.0% acid solution has been identified as an optimal approach for the determination of aldehyde-2,4-dinitrophenylhydrazines. chromatographyonline.com

Table 2: Exemplary Mobile Phase Compositions for Acrolein 2,4-Dinitrophenylhydrazone Analysis

| Mobile Phase Components | Gradient/Isocratic | Purpose |

| Acetonitrile / Water | Gradient | To elute a wide range of carbonyl hydrazones. youngin.com |

| Acetonitrile / Water / Tetrahydrofuran | Gradient | To improve resolution of critical pairs like acrolein-DNPH and acetone-DNPH. koreascience.kr |

| Acetonitrile / Water with 0.1% Formic Acid | Gradient | To improve peak shape and selectivity. youngin.com |

| Acetonitrile / Water with 0.02-1.0% Phosphoric Acid | Isocratic or Gradient | To facilitate isomer separation and stabilize derivatives. chromatographyonline.com |

Ultraviolet/Visible (UV/Vis) Detection Parameters and Wavelength Optimization

The 2,4-dinitrophenylhydrazone derivatives of carbonyl compounds, including acrolein, are chromophoric, making them well-suited for detection by UV/Vis spectroscopy. The selection of an appropriate detection wavelength is crucial for maximizing sensitivity and minimizing interferences.

The most commonly employed wavelength for the detection of carbonyl-DNPH derivatives is around 360 nm. youngin.comkoreascience.kr This wavelength is chosen because it provides a good response for the dinitrophenylhydrazone derivatives while avoiding absorbance from many potential interfering compounds that absorb more strongly at lower UV wavelengths. youngin.com The UV-Visible spectrum of acrolein 2,4-dinitrophenylhydrazone exhibits strong absorbance in this region, corresponding to the π-π* transitions within the aromatic structure of the DNPH moiety.

While 360 nm is a standard, the optimal wavelength can sometimes vary slightly depending on the specific instrument and the composition of the mobile phase. Therefore, it is good practice to verify the optimal wavelength by acquiring the UV spectrum of a standard solution of acrolein 2,4-dinitrophenylhydrazone.

Method Development for Co-elution Challenges with Other Carbonyl Hydrazones

A significant challenge in the HPLC analysis of acrolein 2,4-dinitrophenylhydrazone is its potential for co-elution with other carbonyl hydrazones, most notably acetone-DNPH. koreascience.kr Given that acetone (B3395972) is a common and often abundant carbonyl compound, its interference can lead to inaccurate quantification of acrolein.

Several strategies have been developed to address this co-elution issue. One effective approach is the optimization of the mobile phase composition, specifically through the addition of tetrahydrofuran (THF). koreascience.kr The inclusion of THF alters the selectivity of the separation, enabling the resolution of the acrolein-DNPH and acetone-DNPH peaks. koreascience.kr

Temperature is another critical parameter that can be adjusted to improve separation. By carefully controlling the column temperature, the retention times of the analytes can be shifted, often leading to better resolution. For example, an optimal temperature of 32°C, in conjunction with a specific mobile phase composition and flow rate, has been reported to achieve baseline separation of acetone and acrolein derivatives. koreascience.kr

Furthermore, the choice of the stationary phase, as discussed in section 3.1.1, is fundamental. A column with a high degree of cross-linking and surface coverage can provide the necessary selectivity to resolve these challenging peaks. youngin.com In some cases, the separation of the E- and Z-isomers of acrolein-2,4-dinitrophenylhydrazone from other closely eluting compounds like propionaldehyde-2,4-dinitrophenylhydrazone and crotonaldehyde-2,4-dinitrophenylhydrazone may also require careful method development. chromatographyonline.com

Gas Chromatography (GC) Applications

While HPLC is the predominant method, Gas Chromatography (GC) offers an alternative approach for the analysis of acrolein, particularly when coupled with mass spectrometry (MS) for enhanced specificity.

Thermal Desorption GC/Mass Spectrometry (MS) Approaches

Thermal desorption GC/MS provides a powerful analytical tool for the determination of acrolein. This technique involves trapping the analyte onto a sorbent tube, followed by thermal desorption directly into the GC/MS system. This approach can offer very low detection limits. eag.com

One method involves the collection of underivatized acrolein on a graphitized carbon black (GCB) sorbent, such as Carbograph™ 5TD, followed by thermal desorption and analysis by GC/MS. nih.gov This method has the advantage of avoiding the derivatization step, which can sometimes be a source of error. nih.govrsc.org Detection limits as low as 0.1 μg/m³ can be achieved with this technique. nih.gov

Alternatively, derivatization can be performed prior to thermal desorption GC/MS. While the direct GC analysis of DNPH derivatives can be problematic due to their thermal instability, other derivatizing agents have been successfully employed. For example, pentafluorophenylhydrazine (B1196947) (PFPH) reacts with carbonyls to form more thermally stable derivatives that are amenable to GC analysis. These PFPH derivatives can be collected on a sorbent like Tenax, thermally desorbed, and analyzed by GC/MS, offering excellent peak separation and sensitive detection.

GC/MS with Selective Ion Monitoring (SIM)

Gas Chromatography/Mass Spectrometry (GC/MS) with Selective Ion Monitoring (SIM) is a powerful technique for the analysis of Acrolein 2,4-dinitrophenylhydrazone, particularly in complex matrices like air samples. epa.gov This method offers high selectivity and low detection limits, making it suitable for trace-level analysis. researchgate.net In a typical workflow, air samples are collected in canisters and then introduced into a GC/MS system equipped with a preconcentrator. epa.gov The GC separates the derivatized acrolein from other volatile organic compounds (VOCs) based on their boiling points and interactions with the chromatographic column. epa.govmpg.de

Following separation, the eluting compounds are ionized and detected by the mass spectrometer operating in SIM mode. epa.govresearchgate.net In SIM, the mass spectrometer is set to detect only specific ions characteristic of Acrolein 2,4-dinitrophenylhydrazone. This targeted approach enhances sensitivity by reducing background noise from other co-eluting compounds. researchgate.net For verification of the compound's identity, the acquired mass spectra can be compared against a reference library, such as the one from the National Institute for Standards and Technology (NIST). epa.gov The use of GC/MS-SIM has been shown to be a more accurate and consistent method for acrolein quantification compared to older methods like those involving DNPH cartridges, which can suffer from low capture efficiency and derivative instability. epa.gov

Mass Spectrometric (MS) Detection and Fragmentation Studies

Mass spectrometry is a cornerstone for the sensitive and specific detection of Acrolein 2,4-dinitrophenylhydrazone. Various ionization techniques and analysis modes are employed to characterize and quantify this derivative.

Atmospheric Pressure Chemical Ionization (APCI-MS/MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of relatively polar and thermally labile compounds like Acrolein 2,4-dinitrophenylhydrazone. nih.govnih.gov In APCI, the sample is introduced in a liquid stream, typically from a liquid chromatograph, and is vaporized in a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through chemical reactions. nih.gov This process typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) coupled with APCI provides enhanced structural information and selectivity. By selecting the precursor ion corresponding to Acrolein 2,4-dinitrophenylhydrazone and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. This fragmentation pattern serves as a highly specific fingerprint for the compound, enabling its confident identification and quantification even in complex mixtures. nih.gov APCI is known for its robustness and ability to handle high flow rates from standard HPLC systems. researchgate.net

Negative Ion Mode Analysis

Analysis in the negative ion mode offers a complementary and often more sensitive approach for the detection of dinitrophenylhydrazone derivatives. longdom.orglongdom.org In this mode, the mass spectrometer detects negatively charged ions. For Acrolein 2,4-dinitrophenylhydrazone, a prominent ion observed in negative mode is the pseudomolecular ion [M-H]⁻, formed by the loss of a proton. longdom.org

Electrospray ionization (ESI) is a common ionization source used for negative ion mode analysis of these derivatives. longdom.orglongdom.org The ESI negative mass spectra of dinitrophenylhydrazones can provide significant ions for identification. longdom.org For instance, the fragmentation of the [M-H]⁻ ion can yield characteristic product ions. A study on various carbonyl-DNPH derivatives reported the presence of major fragment ions at m/z = 181, 152, and 122, which originate from the hydrazone moiety. longdom.org This approach has been successfully applied to the analysis of carbonyl compounds in environmental water samples, demonstrating good recovery and precision. longdom.orglongdom.org

Isotopic Labeling for Quantitative Analysis (e.g., Acrolein-13C3-DNPH)

Isotopic labeling is a powerful strategy for achieving high accuracy and precision in quantitative analysis. This involves using a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. For the quantification of Acrolein 2,4-dinitrophenylhydrazone, a labeled analogue such as Acrolein-13C3-2,4-dinitrophenylhydrazone can be used. This internal standard is added to the sample at a known concentration before sample preparation and analysis.

During LC-MS analysis, the labeled and unlabeled compounds co-elute but are distinguished by their different mass-to-charge ratios. researchgate.net Any variations in sample preparation, injection volume, or ionization efficiency will affect both the analyte and the internal standard equally. researchgate.net By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, a highly accurate quantification can be achieved. nih.gov This method effectively compensates for matrix effects and other sources of analytical variability. researchgate.net

Other Chromatographic and Electrophoretic Techniques for Separation

While GC and HPLC are the most common techniques for the separation of Acrolein 2,4-dinitrophenylhydrazone, other methods can also be employed. sigmaaldrich.commpg.de Capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) are high-efficiency separation techniques that separate analytes based on their charge-to-size ratio in an electric field. mpg.dekau.edu.sa These methods offer advantages such as high resolution, short analysis times, and low sample and reagent consumption. mpg.de

In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase, allowing for the separation of neutral molecules like dinitrophenylhydrazone derivatives. researchgate.net Electrophoretic techniques can be particularly useful for analyzing complex samples where chromatographic methods may face challenges with resolution or matrix interference. kau.edu.saphyschem.cznortheastern.edu

Isomerism and Stereochemical Dynamics of Acrolein 2,4 Dinitrophenylhydrazone

E/Z Isomerization Pathways and Equilibrium Considerations

Purified acrolein 2,4-dinitrophenylhydrazone, like other aldehyde-DNPH derivatives, predominantly exists in the more stable E-isomer form. nih.govchromatographyonline.com The E/Z nomenclature describes the stereochemistry around the C=N double bond of the hydrazone. The E-isomer has the dinitrophenyl group and the aldehydic proton on opposite sides of the double bond, while in the Z-isomer, they are on the same side.

The interconversion between the E and Z isomers, known as E/Z isomerization, can be induced by external factors such as the presence of acid or exposure to ultraviolet (UV) radiation. nih.gov In solution, an equilibrium is established between the two isomeric forms. For acrolein 2,4-dinitrophenylhydrazone, the equilibrium tends to favor the E-isomer. Research has shown that in an acidic medium, the equilibrium Z/E isomer ratio for acrolein 2,4-dinitrophenylhydrazone is approximately 0.028. chromatographyonline.com This indicates that at equilibrium, the concentration of the E-isomer is significantly higher than that of the Z-isomer.

The pathway for this isomerization in the presence of acid is believed to involve the protonation of the imine nitrogen, which facilitates rotation around the C=N bond. The general mechanism for acid-catalyzed isomerization of aldehyde-2,4-dinitrophenylhydrazones involves the formation of a protonated intermediate that can more readily interconvert between the E and Z forms.

It is also noteworthy that UV irradiation can influence the isomer ratio. For some aldehyde-DNPH derivatives, UV light at a specific wavelength can shift the equilibrium, leading to a higher proportion of the Z-isomer than is observed in acidic solutions alone. nih.gov

Table 1: Equilibrium Z/E Isomer Ratios of Selected Aldehyde-2,4-Dinitrophenylhydrazones in Acidic Solution

| Aldehyde Derivative | Equilibrium Z/E Isomer Ratio |

| Acrolein-2,4-dinitrophenylhydrazone | 0.028 chromatographyonline.com |

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.32 nih.gov |

| Propanal-2,4-dinitrophenylhydrazone | 0.14 nih.gov |

This table presents the equilibrium Z/E isomer ratios for the 2,4-dinitrophenylhydrazone derivatives of acrolein, acetaldehyde, and propanal in an acidic medium, highlighting the comparatively lower proportion of the Z-isomer for the acrolein derivative.

Influence of Acid Concentration on Isomer Ratio

The concentration of acid in the solution plays a crucial role in the rate and extent of E/Z isomerization of aldehyde-2,4-dinitrophenylhydrazones. While specific detailed studies on the effect of a wide range of acid concentrations on the isomer ratio of acrolein 2,4-dinitrophenylhydrazone are not extensively documented, general trends can be inferred from studies on similar compounds like acetaldehyde-2,4-dinitrophenylhydrazone.

For acetaldehyde-2,4-dinitrophenylhydrazone, even trace amounts of phosphoric acid (e.g., 0.0001%) can initiate isomerization, and increasing the acid concentration (e.g., to 0.004%) significantly accelerates the process until an equilibrium is reached. chromatographyonline.com An equilibrium Z/E isomer ratio for some aldehyde-DNPH derivatives is typically observed in phosphoric acid solutions with concentrations ranging from 0.02% to 0.2% (v/v). nih.gov

For analytical purposes, it is often recommended to add a controlled amount of acid to both the sample and standard solutions to ensure a consistent and reproducible isomer ratio. A common practice in HPLC analysis is to use a phosphoric acid concentration of 0.02% to 1%. nih.gov This ensures that both the calibrants and the unknown samples are at the same state of equilibrium, thus minimizing analytical errors arising from differing isomer ratios.

The presence of acid, however, can also lead to the degradation of some hydrazone derivatives. For instance, with certain ketone-2,4-dinitrophenylhydrazones, the decomposition rate is dependent on the acid concentration. chromatographyonline.com

Impact of Water and Other Solvents on Isomer Stability

The stability of acrolein 2,4-dinitrophenylhydrazone is significantly affected by the solvent system in which it is dissolved. The presence of water, in particular, can have a detrimental effect on the stability of the derivative.

Studies have shown that the addition of trace amounts of water to an acetonitrile (B52724) solution of aldehyde-2,4-dinitrophenylhydrazones can lead to a decrease in the concentration of the derivative and a corresponding increase in the concentration of free DNPH. chromatographyonline.com This indicates that water can promote the hydrolysis of the hydrazone back to the original aldehyde and DNPH.

Analytical Implications of Isomer Formation and Tautomerization

The formation of E/Z isomers and the potential for tautomerism of acrolein 2,4-dinitrophenylhydrazone have significant analytical implications, often leading to challenges in achieving accurate and reproducible quantification.

The primary analytical challenge stems from the fact that the E and Z isomers can exhibit different chromatographic and spectroscopic properties. nih.gov In high-performance liquid chromatography (HPLC), the E and Z isomers may have different retention times, potentially leading to two separate peaks for a single analyte. rsc.org If not properly resolved or integrated, this can lead to an underestimation of the total acrolein concentration.

Furthermore, the spectral properties of the E and Z isomers are not identical. The Z-isomers of aldehyde-2,4-dinitrophenylhydrazones typically have absorption maximum wavelengths that are shifted to shorter wavelengths by 5-8 nm compared to their E-isomer counterparts. nih.gov This necessitates the use of a UV detector set to a wavelength that provides an adequate response for both isomers or, more ideally, the use of a diode array detector (DAD) that can acquire spectra across a range of wavelengths.

Beyond E/Z isomerism, the derivatization of acrolein with DNPH can be complicated by the formation of other products, including dimers and trimers, which can co-elute with the target analyte and cause overestimation of acrolein concentrations. rsc.org

Tautomerism, the interconversion of structural isomers, is another potential complication. While less commonly discussed in routine analysis, the hydrazone structure can theoretically exist in different tautomeric forms. The instability of the acrolein-DNPH derivative on acidified DNPH cartridges has been attributed in part to tautomerization. This instability is a known issue with the classic DNPH method for acrolein analysis, making it prone to error. rsc.org The formation of these various species underscores the importance of carefully controlled analytical conditions, including the use of appropriate standards and stabilizers, to ensure the accuracy of acrolein measurements.

Advanced Studies on Reactivity and Degradation Pathways of Acrolein 2,4 Dinitrophenylhydrazone

Decomposition Mechanisms and Factors Affecting Stability

The stability of acrolein-DNPH is a critical factor in the accuracy of acrolein measurements. Several decomposition mechanisms have been identified, with the presence of acid and storage conditions playing pivotal roles.

Acid-Catalyzed Decomposition

The derivatization reaction of acrolein with DNPH is acid-catalyzed. ca.gov An acidic environment is necessary to protonate the carbonyl group of acrolein, facilitating nucleophilic attack by DNPH. ca.gov However, the resulting acrolein-DNPH derivative exhibits instability in acidic solutions, a phenomenon that has been extensively studied. ca.govaaclab.com

One of the primary decomposition pathways in acidic media is tautomerization. ca.govaaclab.com The acrolein hydrazone can undergo a rearrangement of its double bond to form a more stable azo tautomer. ca.gov This transformation is a thermodynamic process and results in the disappearance of the acrolein-DNPH peak in high-performance liquid chromatography (HPLC) analysis and the concurrent appearance of an unknown peak, often referred to as "acrolein x". ca.gov

The concentration of the acid catalyst is a crucial factor. While necessary for the initial derivatization, excessive acidity can accelerate the decomposition of the acrolein hydrazone. ca.gov Furthermore, the formation of the hydrazone is a reversible reaction, and in an acidic aqueous solution, the derivative can hydrolyze back to acrolein and DNPH.

Studies have also shown that the purified acrolein-DNPH derivative can exist as E- and Z-stereoisomers. In the presence of an acid catalyst, the ratio of these isomers can change, further complicating analytical interpretations. To mitigate the acid-catalyzed decomposition, a common strategy is the in-situ extraction of the formed acrolein-DNPH derivative from the acidic aqueous phase into an organic solvent such as toluene (B28343). ca.govaaclab.com This extraction minimizes the derivative's exposure to the acidic environment, thereby enhancing its stability. ca.gov

Storage Stability and Analyte Loss in Prepared Samples

The stability of prepared acrolein-DNPH samples during storage is a significant concern, with analyte loss being a well-documented issue. The stability is highly dependent on the solvent, temperature, and the presence of other reactive species.

Contradictory findings have been reported regarding the stability of acrolein-DNPH in acetonitrile (B52724). Some research suggests near-unlimited stability in this solvent, even in the presence of a strong mineral acid. Conversely, other studies highlight significant instability. For instance, the formation of dimers and trimers of the DNPH-acrolein derivative has been observed, leading to a decrease in the concentration of the monomeric target analyte. nih.govrsc.org

The storage temperature can also have unexpected effects. In a study of a certified reference material containing a mixture of DNPH derivatives in acetonitrile, the formaldehyde-DNPH derivative showed greater degradation at -70°C than at -20°C. This was attributed to cryo-concentration effects, where the freezing of the solvent concentrates the reactants, leading to an accelerated reaction rate.

To address the issue of oligomerization, the use of inhibitors has been investigated. The addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT) to DNPH cartridges has been shown to significantly reduce the formation of dimers and trimers. nih.gov In one study, the use of a DNPH cartridge with TEMPO resulted in about 70% of the injected acrolein being retained in its monomeric derivative form after 7 days of storage at 5°C. nih.gov

The following table summarizes the recovery of acrolein from a DNPH cartridge under different storage conditions, illustrating the impact of inhibitors.

| Storage Condition | Inhibitor | Recovery of Acrolein-DNPH (monomer) | Reference |

|---|---|---|---|

| 7 days at 5°C | None | Significantly reduced due to oligomerization | nih.gov |

| 7 days at 5°C | TEMPO (0.001 wt%) | ~70% | nih.gov |

| 7 days at 5°C | BHT | Reduced oligomerization | nih.gov |

Interaction with Excess Derivatization Reagent (2,4-Dinitrophenylhydrazine)

In typical analytical procedures, DNPH is used in excess to ensure the complete derivatization of the target carbonyl compound. However, this excess reagent can interact with the formed acrolein-DNPH derivative, leading to the formation of adducts and contributing to the underestimation of the acrolein concentration.

The unstable hydrazone of acrolein can react with an additional molecule of DNPH. nih.gov This reaction is particularly problematic for unsaturated aldehydes like acrolein due to the reactivity of the carbon-carbon double bond in the derivative. The formation of these adducts introduces new, often unidentified, peaks in the chromatogram and reduces the concentration of the primary acrolein-DNPH derivative.

Formation of Unknown Chromatographic Peaks and Analytical Artifacts

A significant challenge in the analysis of acrolein-DNPH is the appearance of unknown chromatographic peaks and other analytical artifacts. These artifacts can co-elute with the target analyte or other compounds of interest, leading to inaccurate quantification.

As previously mentioned, one of the most commonly reported artifacts is a peak referred to as "acrolein x," which is attributed to the tautomerization of the acrolein-DNPH derivative in acidic conditions. ca.gov Beyond this, studies have identified the formation of other unknown peaks, which have been designated as acrolein-(Y) and acrolein-(Z).

The formation of dimers and trimers through the reaction of the acrolein-DNPH derivative with itself or with excess DNPH is another major source of analytical artifacts. nih.govrsc.org These oligomerization products have different chromatographic properties and UV-visible absorption spectra compared to the monomeric derivative, complicating their identification and quantification. rsc.org The formation rates of these dimers and trimers can vary depending on environmental factors during sampling and the analytical conditions, adding another layer of complexity to achieving accurate and reproducible results. rsc.org

Volatilization and Chemical Degradation Studies of Acrolein-DNPH derivatives

While acrolein itself is a volatile compound, its derivative, acrolein 2,4-dinitrophenylhydrazone, is a much larger and less volatile molecule. However, the derivative is not inert and can undergo chemical degradation, which can be influenced by factors such as light and the presence of oxidizing agents.

Product information for acrolein-2,4-DNPH describes it as a reactive chemical that can react with various substances, leading to the formation of impurities, including oxidation products. biosynth.com This inherent reactivity suggests that the derivative can degrade over time, even in the absence of strong acidic conditions.

Studies on the analysis of acrolein in various matrices have pointed to the instability of the DNPH derivative as a major source of error. The formation of various adducts and degradation products, as discussed in the previous sections, is a testament to the chemical lability of the acrolein-DNPH molecule. While specific studies focusing solely on the volatilization and photodegradation of the isolated acrolein-DNPH derivative are not extensively available in the public domain, its known reactivity and the formation of numerous byproducts during analysis underscore its susceptibility to degradation.

Research Applications in Complex Matrix Analysis: Methodological Focus

Methodologies for Analysis in Atmospheric and Air Samples

The determination of acrolein in the atmosphere is crucial due to its role in photochemical smog and its adverse health effects. ca.govaaclab.com The analysis of acrolein 2,4-dinitrophenylhydrazone from air samples involves specific sampling strategies and overcoming significant analytical challenges.

Sampling Strategies

Several methods are employed to capture acrolein from the air for subsequent derivatization and analysis.

2,4-DNPH-coated Cartridges: This is the most common approach, where air is drawn through a solid sorbent, typically silica (B1680970) gel, coated with acidified 2,4-DNPH. rsc.orgresearchgate.net The acrolein reacts with the DNPH on the cartridge to form the stable acrolein 2,4-dinitrophenylhydrazone derivative. aaclab.com This method is widely used for monitoring carbonyl compounds in ambient air and is part of standardized methods like EPA Method TO-11A. aaclab.comaaclab.com However, the reliability of this method for acrolein has been questioned due to the instability of the formed derivative on the cartridge. aaclab.com To address issues like polymerization of acrolein, a dual-cartridge system has been developed. nih.govepa.gov This system uses a first cartridge with hydroquinone (B1673460) to trap and inhibit acrolein polymerization, followed by a second DNPH-coated cartridge to derivatize other carbonyls. nih.govepa.gov During analysis, a solvent is passed in the reverse direction, allowing the DNPH to react with the trapped acrolein. nih.govepa.gov

Impinger Solutions: In this wet chemistry technique, air is bubbled through a solution of 2,4-DNPH in a solvent, typically acetonitrile (B52724), within an impinger. rsc.org This method, outlined in protocols like US EPA Method TO-5 and CARB 430, has been shown to have low recovery for acrolein due to the instability of the hydrazone in the acidic solution. rsc.orgca.gov Modifications to this method, such as the in-situ addition of a solvent like toluene (B28343), have been shown to significantly improve recovery. ca.govaaclab.com The toluene extracts the formed acrolein 2,4-dinitrophenylhydrazone from the aqueous phase, protecting it from degradation. ca.govaaclab.com

Canister Sampling: This method involves collecting a whole air sample in a passivated stainless steel canister, as per EPA Compendium Method TO-15. epa.govalberta.caepa.gov The analysis is then performed using gas chromatography-mass spectrometry (GC-MS). epa.govalberta.ca Canister sampling is considered more accurate for acrolein than DNPH-based methods due to higher recovery and stability of the analyte. epa.govepa.gov Studies have shown that acrolein is stable in canisters for extended periods, allowing for reliable analysis. epa.gov

Table 1: Comparison of Acrolein Sampling Strategies for Air Analysis

| Sampling Strategy | Principle | Advantages | Disadvantages | Common Methods |

|---|---|---|---|---|

| 2,4-DNPH-coated Cartridges | Adsorption and in-situ derivatization on a solid sorbent. rsc.orgaaclab.com | Convenient, widely available, suitable for a range of carbonyls. rsc.orgresearchgate.net | Instability of acrolein derivative, potential for low recovery, ozone interference. aaclab.comresearchgate.net | EPA Method TO-11A aaclab.comaaclab.com |

| Impinger Solutions | Bubbling air through a DNPH solution for derivatization. rsc.org | Established wet chemistry method. rsc.org | Low acrolein recovery, instability of derivative in acidic solution. rsc.orgca.gov | EPA Method TO-5, CARB 430 rsc.orgca.gov |

| Canister Sampling | Collection of whole air sample for later analysis. epa.govalberta.ca | High accuracy and recovery for acrolein, good stability. epa.govepa.gov | Requires specialized canisters and analytical equipment (GC-MS). epa.govalberta.ca | EPA Method TO-15 epa.govalberta.ca |

Analytical Challenges in Environmental Monitoring

The accurate quantification of acrolein 2,4-dinitrophenylhydrazone in environmental samples is fraught with challenges.

Ozone Interference: A significant issue in atmospheric sampling is the interference from ozone. rsc.orgresearchgate.net Ozone can react with the 2,4-DNPH reagent on the cartridge, leading to the formation of artifacts that can co-elute with the acrolein derivative during chromatographic analysis, causing inaccurate quantification. researchgate.netresearchgate.netepa.gov Ozone can also degrade the collected carbonyl-DNPH derivatives. researchgate.net To mitigate this, ozone scrubbers or denuders containing potassium iodide are often used upstream of the sampling cartridge. researchgate.net

Low Capture Efficiency: Acrolein is known to have a low capture efficiency on DNPH-coated cartridges, particularly during long-duration sampling (e.g., 24 hours). researchgate.netepa.gov This can lead to an underestimation of its concentration in ambient air. epa.govepa.gov The derivatization reaction is reversible and influenced by factors like humidity and flow rate. researchgate.net EPA Method TO-11A has been noted to have low recovery for acrolein, and an addendum was issued to remove acrolein from its analyte list due to its unstable retention on DNPH-coated cartridges. epa.govepa.gov

Derivative Instability and Side Reactions: The acrolein 2,4-dinitrophenylhydrazone derivative itself can be unstable, especially in the acidic conditions used for derivatization. aaclab.comca.gov It can undergo tautomerization and further reactions with excess DNPH to form adducts, complicating the chromatographic analysis and quantification. rsc.org The formation of these side products can lead to an overestimation of acrolein concentrations if not properly identified and accounted for. rsc.org

Analysis in Mainstream and Sidestream Smoke Matrices

Acrolein is a major toxicant in tobacco smoke, and its quantification is essential for assessing the health risks associated with smoking and secondhand smoke exposure. chromatographyonline.comnih.govescholarship.org

Cigarette Smoke: The analysis of acrolein in mainstream cigarette smoke is typically performed by capturing the smoke on a filter pad and then extracting and derivatizing it with 2,4-DNPH. researchgate.netnih.gov The resulting acrolein 2,4-dinitrophenylhydrazone is then quantified by HPLC. nih.gov Studies have shown that sidestream smoke, the smoke emitted from the burning tip of a cigarette, contains significantly higher concentrations of many toxic compounds, including acrolein, compared to mainstream smoke. escholarship.orgcoresta.org The analytical methods used for mainstream smoke are also applied to sidestream smoke analysis. escholarship.org

Heat-Not-Burn Products: The analysis of acrolein in the aerosol of heat-not-burn (HNB) tobacco products also utilizes the 2,4-DNPH derivatization method. chromatographyonline.com However, the lower concentrations of carbonyls in HNB aerosol compared to conventional cigarette smoke require optimization of the analytical method to ensure efficient derivatization and accurate quantification. coresta.org Research has shown that controlling the pH of the derivatization solution is critical for stabilizing the acrolein-DNPH complex and achieving reliable results. coresta.org

Methodologies for Analysis in Aqueous and Other Liquid Samples

The presence of acrolein in water systems, often as a result of industrial discharge or as a biocide, necessitates reliable analytical methods for its detection and quantification. epa.gov

Sample Preparation and Extraction Techniques

Solid Phase Extraction (SPE): For aqueous samples, solid-phase extraction is a common technique for concentrating and purifying the acrolein 2,4-dinitrophenylhydrazone derivative before analysis. researchgate.net After the derivatization reaction in the water sample, the solution is passed through an SPE cartridge, which retains the derivative. The derivative is then eluted with a small volume of an organic solvent, effectively concentrating the analyte and removing interfering substances. nih.gov

Determination in Water Systems

The analysis of acrolein 2,4-dinitrophenylhydrazone in various water systems is crucial for environmental monitoring and public health protection.

Irrigation Water and Waste Effluents: Acrolein is sometimes used as a biocide in irrigation canals, and it can be present in industrial wastewater. epa.gov The 2,4-DNPH derivatization method followed by HPLC analysis is used to monitor its levels in these water sources. nih.govresearchgate.net The development of sensitive methods allows for the detection of acrolein at very low concentrations, ensuring compliance with environmental regulations. nih.gov

Table 2: Research Findings on Acrolein 2,4-dinitrophenylhydrazone Analysis

| Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Atmospheric Air | DNPH-coated Cartridges with HPLC-UV | Ozone interference is a major challenge, leading to inaccurate results. Scrubbers are needed. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Ambient Air | Canister Sampling with GC-MS | Considered more accurate and reliable for acrolein than DNPH-based methods due to better recovery and stability. epa.govepa.gov | epa.govepa.gov |

| Cigarette Smoke | DNPH Derivatization with HPLC | Sidestream smoke contains significantly higher levels of acrolein than mainstream smoke. escholarship.orgcoresta.org | escholarship.orgcoresta.org |

| Heat-Not-Burn Aerosol | DNPH Derivatization with HPLC | Method optimization, particularly pH control, is crucial for accurate quantification due to low analyte concentrations. coresta.org | coresta.org |

| Aqueous Samples | SPE with HPLC | SPE is an effective technique for concentrating the acrolein derivative and improving detection limits. nih.gov | nih.gov |

Methodologies for Analysis in Biological Samples (Excluding Clinical Outcomes)

The detection and quantification of acrolein in biological samples present a significant analytical challenge due to its high reactivity. The derivatization of acrolein to acrolein 2,4-dinitrophenylhydrazone is a widely adopted strategy to overcome this challenge, enabling accurate measurement in complex matrices such as exhaled breath condensate and protein samples.

Determination in Exhaled Breath Condensate (EBC) for Biomarker Research

Exhaled breath condensate (EBC) is a non-invasive biological matrix that provides an indirect assessment of the pulmonary status. nih.gov The measurement of aldehydes, including acrolein, in EBC serves as a biomarker for oxidative stress induced by factors like smoking, disease, or exposure to strong oxidants. nih.gov

A key methodology for the simultaneous determination of various aldehydes in EBC involves their derivatization with DNPH, followed by analysis using liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS). nih.gov In this method, the DNPH derivatives of aldehydes, including acrolein, are separated on a C18 column. nih.gov Specifically for acrolein 2,4-dinitrophenylhydrazone, detection is typically achieved in the negative-ion mode of APCI. nih.gov This highly sensitive technique allows for detection limits in the nanomolar range, with good intra-day and inter-day precision. nih.gov

Research has shown that acrolein is detectable in all EBC samples from both smokers and non-smokers, with significantly higher concentrations found in the EBC of smokers. nih.gov This highlights the utility of measuring acrolein 2,4-dinitrophenylhydrazone in EBC as a biomarker for exposure to cigarette smoke and the associated oxidative stress. nih.gov

Table 1: Methodological Details for Acrolein 2,4-dinitrophenylhydrazone Analysis in EBC

| Parameter | Details |

| Analytical Technique | Liquid Chromatography/Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC/APCI-MS/MS) nih.gov |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (B122626) (DNPH) nih.gov |

| Ionization Mode for Acrolein Derivative | Negative-ion mode nih.gov |

| Separation Column | C18 column nih.gov |

| Detection Limits | 0.3-1.0 nM range nih.gov |

| Precision (Intra-day and Inter-day) | 1.3-9.9% nih.gov |

Assessment of Protein-Based Carbonyls via DNPH Reactivity in Oxidative Stress Research

Protein carbonylation is a significant biomarker of oxidative stress, representing a form of irreversible oxidative damage to proteins. nih.govresearchgate.net This modification can be initiated by reactive oxygen species or through the secondary reaction of proteins with reactive aldehydes, such as acrolein, which are products of lipid peroxidation. nih.govjournalijcar.org The reaction of 2,4-dinitrophenylhydrazine (DNPH) with these protein carbonyls to form stable dinitrophenylhydrazone (DNP) derivatives is the most widely used method for their detection and quantification. nih.govresearchgate.netmdpi.com

Acrolein readily reacts with proteins, introducing carbonyl groups that can then be derivatized with DNPH. nih.gov The resulting protein-bound DNP adducts can be measured spectrophotometrically or detected using more sensitive immunochemical techniques, such as Western blotting, with antibodies specific to the DNP moiety. researchgate.net This redox proteomics approach has been instrumental in identifying specific carbonylated proteins in various disease models and conditions associated with oxidative stress. nih.gov

For instance, studies have shown that acrolein induces protein carbonylation in various cell types. nih.gov The presence of protein-bound acrolein has been verified in vivo, and it is considered a potential marker for long-term protein damage in conditions like aging and atherosclerosis. nih.gov The reaction with DNPH allows for the quantification of these acrolein-induced protein carbonyls, providing a measure of the extent of oxidative damage. mdpi.com The fundamental principle involves the reaction of DNPH with the carbonyl groups on proteins to form a protein-DNP hydrazone, which can be quantified. researchgate.net

Table 2: Key Findings on Acrolein-Induced Protein Carbonylation

| Finding | Significance in Oxidative Stress Research |

| Acrolein rapidly incorporates into proteins, generating carbonyl derivatives. nih.gov | Demonstrates a direct mechanism by which acrolein contributes to protein damage. |

| Acrolein-induced protein carbonylation is detectable using the DNPH method. nih.govmdpi.com | Provides a reliable method for quantifying acrolein-mediated oxidative stress. |

| Protein-bound acrolein is a potential marker of oxidative stress in aging and various diseases. nih.gov | Highlights the clinical and research relevance of measuring this specific type of protein damage. |

| Intermediate filament proteins have been identified as targets of acrolein-induced carbonylation. nih.gov | Offers insights into the specific cellular structures affected by acrolein. |

Emerging Research Directions and Methodological Innovations in Acrolein 2,4 Dinitrophenylhydrazone Analysis

Development of Alternative Derivatization Reagents

While 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been the cornerstone for derivatizing carbonyl compounds, including acrolein, its use is not without drawbacks. researchgate.net Issues such as the instability of the acrolein-DNPH derivative and potential for errors during the derivatization reaction have prompted the investigation of alternative reagents. researchgate.netcoresta.org

Two such promising alternatives are O-(4-cyano-2-ethoxybenzyl)hydroxylamine (CNET) and Dansylhydrazine (DNSH). These reagents offer different chemical properties that can be leveraged to improve analytical performance.

Comparative Studies of Novel Reagents Versus 2,4-Dinitrophenylhydrazine Derivatization

Direct comparative studies between these novel reagents and the traditional DNPH method for acrolein analysis highlight the potential advantages of the newer compounds.

O-(4-cyano-2-ethoxybenzyl)hydroxylamine (CNET): Research has demonstrated the successful use of CNET for the determination of acrolein in ambient air. researchgate.net In a study, air was passed through a CNET-coated cartridge, and the resulting acrolein-CNET derivative was analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.net This method showed high collection efficiency (over 99%) and a low method detection limit of 0.4 ng/m³. researchgate.net The acrolein-CNET derivative exhibited good stability, remaining stable for about five days on the cartridge in a refrigerator and for one month in an acetonitrile (B52724) solution. researchgate.net This stability is a significant advantage over the often-unstable acrolein-DNPH complex. coresta.org

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA): While not CNET or DNSH, another alternative reagent, PFBOA, has been used for the analysis of acrolein in aqueous solutions by membrane introduction mass spectrometry. nih.gov Derivatization with PFBOA allowed for detection at parts-per-billion levels without preconcentration, showcasing the potential for enhanced sensitivity with alternative reagents. nih.gov

The development of these alternative derivatization agents signifies a move towards more robust and sensitive analytical methods for acrolein.

Integration with Advanced Analytical Platforms

The coupling of derivatization techniques with sophisticated analytical instrumentation is crucial for achieving the low detection limits required for many applications. The analysis of acrolein 2,4-dinitrophenylhydrazone and its analogues from alternative reagents is increasingly being integrated with advanced platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This has become a powerful tool for the analysis of derivatized acrolein. For instance, the CNET derivatization method for ambient air acrolein relied on LC/MS/MS for its high sensitivity and selectivity. researchgate.net The use of multiple reaction monitoring in LC/MS/MS allows for the specific detection of the target analyte, minimizing interferences from other compounds in the sample matrix. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS): For certain applications, GC/MS remains a valuable technique. EPA Compendium Method TO-15, which uses GC/MS with selective ion monitoring (SIM), has been shown to be more efficient for the recovery of acrolein in canister samples compared to the DNPH-based Method TO-11A. epa.gov This highlights that the choice of analytical platform is often dictated by the sampling method and the specific matrix being analyzed.

The integration of these advanced platforms allows for not only lower detection limits but also greater confidence in the identification and quantification of acrolein.

Strategies for Enhancing Analytical Sensitivity and Reproducibility in Challenging Matrices

Analyzing acrolein in complex matrices such as industrial wastewater, biological fluids, or food products presents significant challenges due to the presence of interfering compounds. envmoncoalition.org Researchers are actively developing strategies to improve analytical performance in these difficult samples.

One key strategy involves optimizing sample preparation and preservation. For aqueous samples, adjusting the pH can be critical. envmoncoalition.org For example, preserving aqueous samples for acrolein analysis at a pH of ≤2 has been shown to yield better results than the previously recommended pH of 4-5. envmoncoalition.org

The use of stable isotope-labeled internal standards, such as Acrolein 2,4-dinitrophenylhydrazone-3,5,6-d3, is another important strategy. medchemexpress.com These standards, which have a similar chemical behavior to the target analyte but a different mass, can be added to the sample at the beginning of the analytical process. By tracking the recovery of the internal standard, analysts can correct for losses during sample preparation and analysis, thereby improving the accuracy and reproducibility of the results.

Addressing Challenges in Complex Mixture Analysis and Interference Mitigation

A major hurdle in acrolein analysis is the potential for interference from other carbonyl compounds or reactive species in the sample that can also react with the derivatization reagent. This is particularly problematic in complex mixtures where numerous other aldehydes and ketones may be present.

To address this, chromatographic separation is paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the acrolein derivative from other derivatized compounds before detection. researchgate.netepa.gov The choice of chromatographic column and mobile/carrier phase conditions is critical for achieving the necessary resolution.

Furthermore, the high selectivity of detection methods like tandem mass spectrometry (MS/MS) is instrumental in mitigating interferences. researchgate.netnih.gov By monitoring specific precursor-to-product ion transitions for the acrolein derivative, it is possible to distinguish it from other co-eluting compounds, thereby ensuring that the measured signal is truly from acrolein.

Q & A

Q. What are the standard synthetic routes for preparing acrolein 2,4-dinitrophenylhydrazone (DNPH derivative), and how can reaction efficiency be optimized?

Acrolein 2,4-DNPH is synthesized via condensation of acrolein with 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions. Key steps include:

- Reagent Purity : Use freshly distilled acrolein to avoid polymerization byproducts .

- Solvent Choice : Ethanol or methanol is preferred to stabilize the reaction intermediates and enhance yield .

- pH Control : Maintain acidic conditions (e.g., HCl or H₂SO₄) to protonate the carbonyl group, accelerating nucleophilic attack by DNPH .

- Purification : Recrystallize the product from ethanol or ethyl acetate to remove unreacted DNPH and impurities .

Q. How is acrolein 2,4-DNPH characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation involves:

- Infrared (IR) Spectroscopy : Identify the C=N stretch (1600–1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (1520–1350 cm⁻¹) .

- NMR : ¹H NMR reveals the hydrazone proton (δ 8–10 ppm) and aromatic protons of the DNPH moiety (δ 7.5–8.5 ppm) .

- Melting Point Analysis : Compare with literature values (e.g., 204–206°C for methacrolein DNPH derivatives) to confirm purity .

Q. What HPLC parameters are optimal for separating and quantifying acrolein 2,4-DNPH in complex mixtures?

Use reverse-phase HPLC with:

- Column : C18 stationary phase (e.g., Eurospher II C18A) for resolving charged and uncharged hydrazones .

- Mobile Phase : Acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry and retention time consistency .

- Detection : UV at 360 nm, where DNPH derivatives exhibit strong absorbance .

- Calibration : Prepare standard solutions in ethyl acetate or acetonitrile (e.g., 0.1–10 µg/µL) for quantification .

Advanced Research Questions

Q. How do stereoisomers (E/Z) of acrolein 2,4-DNPH impact analytical accuracy, and how can they be resolved?

DNPH derivatives can form E/Z isomers due to hindered rotation around the C=N bond, leading to split HPLC peaks or inaccurate quantification. Mitigation strategies include:

- Chromatographic Optimization : Use longer columns (250 mm) and slower flow rates (0.5 mL/min) to enhance resolution .

- Derivatization Conditions : Adjust reaction time and temperature to favor a single isomer (e.g., 60°C for 1 hour) .

- Data Correction : Apply response factors based on isomer ratios determined via pure standards .

Q. What computational methods validate the electronic properties and reactivity of acrolein 2,4-DNPH?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Hydrogen Bonding : Intramolecular interactions between N–H and nitro groups, stabilizing the hydrazone structure .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles .

- Charge Transfer : Atomic charge distribution maps identify reactive sites (e.g., the hydrazone nitrogen for protonation) .

Q. How does cross-reactivity with other carbonyl compounds affect environmental analysis of acrolein DNPH, and how is selectivity improved?

DNPH reacts non-specifically with aldehydes/ketones (e.g., formaldehyde, crotonaldehyde), necessitating:

- Pre-Column Separation : Optimize gradient elution to resolve acrolein DNPH from co-eluting derivatives (e.g., formaldehyde DNPH elutes earlier) .

- Selective Derivatization : Use pH-controlled derivatization (e.g., pH 3–4) to favor acrolein over less reactive carbonyls .

- Mass Spectrometry (LC-MS) : Confirm identity via molecular ion peaks (e.g., m/z 237 for acrolein DNPH) .

Q. What are the key challenges in quantifying trace acrolein DNPH in environmental samples, and how are detection limits enhanced?

Challenges include matrix interference and low analyte concentrations. Solutions involve:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to preconcentrate samples and remove interferents .

- Derivatization Efficiency : Ensure >95% conversion by monitoring reaction completion via UV absorbance .

- Sensitivity Enhancement : Employ fluorescence detection post-column derivatization (e.g., with dansyl hydrazine) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in DNPH derivative retention times across studies?

Variability arises from column aging, mobile phase composition, or instrument calibration. Standardize protocols by:

Q. Why might experimental antioxidant activity data for acrolein DNPH derivatives contradict computational predictions?

Discrepancies may stem from:

- Solvent Effects : Polar solvents stabilize charge-transfer states, altering radical scavenging efficiency .

- Steric Hindrance : Bulky DNPH groups may limit access to reactive sites predicted by FMO analysis .

- Validation : Cross-check results with multiple assays (e.g., DPPH, ABTS) to confirm activity trends .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.